molecular formula C28H23NO B13347004 9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole

9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole

Cat. No.: B13347004
M. Wt: 389.5 g/mol
InChI Key: QSOOKJLODFVRGM-UHFFFAOYSA-N
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Description

9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core with a vinylbenzyl group attached via an oxy-methyl linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with carbazole and 4-vinylbenzyl chloride.

    Reaction Conditions: The carbazole is first deprotonated using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

    Nucleophilic Substitution: The deprotonated carbazole then undergoes a nucleophilic substitution reaction with 4-vinylbenzyl chloride to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used for hydrogenation.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted carbazole derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole has several scientific research applications:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.

    Pharmaceuticals: Investigated for its potential as an anticancer agent and other therapeutic applications.

    Material Science: Utilized in the synthesis of polymers and copolymers for advanced material applications.

    Chemical Sensors: Employed in the development of chemical sensors due to its fluorescence properties.

Mechanism of Action

The mechanism of action of 9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole depends on its application:

    In Organic Electronics: It acts as an electron-transporting material, facilitating the movement of electrons through the device.

    In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Methoxyphenyl)-9H-carbazole
  • 9-(4-Bromophenyl)-9H-carbazole
  • 9-(4-Nitrophenyl)-9H-carbazole

Uniqueness

9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole is unique due to the presence of the vinylbenzyl group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific electronic or structural characteristics.

Properties

Molecular Formula

C28H23NO

Molecular Weight

389.5 g/mol

IUPAC Name

9-[4-[(4-ethenylphenyl)methoxymethyl]phenyl]carbazole

InChI

InChI=1S/C28H23NO/c1-2-21-11-13-22(14-12-21)19-30-20-23-15-17-24(18-16-23)29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h2-18H,1,19-20H2

InChI Key

QSOOKJLODFVRGM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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